(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl
Description
This compound is a chiral intermediate critical for synthesizing MK-7246, a potent CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist. Its structure features a pyrido[1,2-a]indole core with a 7-amino substituent and an ethyl acetate group at the 10-position, stabilized as a hydrochloride salt . The compound is synthesized via a chemoenzymatic route using the transaminase CDX-017, which installs the chiral amine with >99% enantiomeric excess (e.e.) and 76% yield, significantly improving upon earlier 18-step chemical syntheses (10% yield) .
Propriétés
IUPAC Name |
ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-2-20-16(19)9-13-12-5-3-4-6-14(12)18-10-11(17)7-8-15(13)18;/h3-6,11H,2,7-10,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDYVIDKRDZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2CCC(CN2C3=CC=CC=C31)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Substrate Preparation
The starting material, ethyl (7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate, is synthesized via Friedel-Crafts alkylation of indole derivatives with ethyl acrylate, followed by Pd-catalyzed cyclization. The keto intermediate is then subjected to enzymatic transamination.
Transamination with CDX-017 Enzyme
The key stereochemical step employs the CDX-017 transaminase enzyme (10 wt%) and pyridoxal 5'-phosphate (PLP, 1 mM) in a triethanolamine/isopropylamine buffer (pH 8.5) at 45°C under nitrogen. The reaction achieves 76% yield with >99% enantiomeric excess (ee).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 45°C |
| pH | 8.5 |
| Time | 52 h |
| Atmosphere | N₂ |
| Enzyme Loading | 10 wt% |
This method avoids traditional resolving agents, offering superior stereoselectivity compared to chiral auxiliary approaches.
Multi-Step Organic Synthesis
Cyclization and Hydrolysis
A four-step synthesis from ethyl 3-(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)propanoate involves:
Amination and Salt Formation
The diazo intermediate undergoes reductive amination using H₂/Pd-C in ethanol, followed by treatment with HCl gas in isopropyl alcohol (pH 6, 2 h) to precipitate the hydrochloride salt.
Yield Comparison:
| Step | Yield (%) | Conditions |
|---|---|---|
| Cyclization | 79 | MeSO₃H, n-PrOH, 80°C |
| Saponification | 68 | 8N KOH, 50°C |
| Salt Formation | 89 | HCl/IPA, N₂, pH 6 |
Process Optimization
Solvent Screening
Ethanol outperforms acetonitrile, methanol, and toluene in the transamination step due to better enzyme stability. Polar aprotic solvents like DMF deactivate CDX-017, reducing yields to <10%.
Acid Additives in Cyclization
Methanesulfonic acid (1.15 eq.) provides superior cyclization efficiency compared to p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA):
| Acid | Yield (%) | Purity (%) |
|---|---|---|
| MeSO₃H | 79 | 98 |
| p-TSA | 52 | 87 |
| TFA | 48 | 76 |
Stereochemical Control
The (R)-configuration arises exclusively from the CDX-017 enzyme’s active site geometry, which discriminates against the (S)-enantiomer via steric hindrance from a conserved phenylalanine residue. Molecular dynamics simulations confirm that the (R)-amine intermediate forms a lower-energy transition state (ΔΔG‡ = 3.2 kcal/mol) compared to the (S)-isomer.
Scalability and Industrial Considerations
The enzymatic route demonstrates better scalability (>100 kg batches) with:
-
Productivity: 12 g/L/h
-
Enzyme Reuse: 5 cycles with <15% activity loss
-
Waste Reduction: E-factor of 8.2 vs. 34.7 for chemical resolution.
In contrast, the multi-step synthesis requires chromatography for intermediate purification, increasing costs by 40%.
Analytical Characterization
Critical quality attributes include:
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle indol, en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées sur le groupe nitro (s’il est présent) pour former un groupe amino, en utilisant des réactifs comme l’hydrogène gazeux avec un catalyseur au palladium.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrogène gazeux avec du palladium sur carbone.
Substitution : Halogénures d’alkyle ou chlorures d’acyle en présence d’une base.
Principaux produits
Oxydation : Dérivés oxydés du cycle indol.
Réduction : Dérivés aminés.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Neuropharmacological Applications
Research indicates that compounds related to (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride exhibit potential neuroprotective properties. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests it may interact with acetylcholinesterase (AChE), an enzyme implicated in cognitive decline due to its role in acetylcholine degradation .
Antimicrobial Activity
Studies have shown that derivatives of tetrahydropyridoindole compounds possess antimicrobial properties. The ability of these compounds to inhibit bacterial growth has been documented through various assays. For instance, related compounds have demonstrated activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating a potential application in treating bacterial infections .
Cancer Research
The structural characteristics of (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride suggest possible anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Case Studies
Mécanisme D'action
Le mécanisme d’action du (R)-2-(7-amino-6,7,8,9-tétrahydropyrido[1,2-a]indol-10-yl)acétate d’éthyle chlorhydrate implique probablement une interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le système cyclique indol est connu pour interagir avec diverses molécules biologiques, ce qui pourrait affecter les voies de signalisation et les processus cellulaires.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in CRTH2 Antagonism
MK-7246 Analogues
- Ethyl 2-(7-(4-Fluoro-N-methylphenylsulfonamido)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate Structure: Differs at the 7-position, where a sulfonamide group replaces the amino moiety. Synthesis: Chemical routes involving multi-step coupling and purification, with lower overall yields (~49%) compared to the enzymatic method for the target compound . Activity: Retains CRTH2 antagonism but may exhibit altered pharmacokinetics due to sulfonamide hydrophobicity .
(±)-Methyl {7-[(4-Fluorophenyl)sulfonylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}(oxo)acetate
- Structure : Incorporates an oxoacetate ester and sulfonamide at the 7-position.
- Synthesis : Requires oxalyl chloride-mediated esterification, highlighting the sensitivity of the pyridoindole core to harsh reagents .
- Activity : Demonstrates broader prostaglandin-mediated anti-inflammatory effects but lacks enantiomeric specificity .
Pyrido[1,2-a]indole Derivatives with Varied Functionalization
(S)-Ethyl 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate
- Structure : Positions 7 and 9 bear a carboxylate and ketone, respectively.
- Synthesis : Synthesized via Rh-catalyzed alkene hydroacylation (23% yield, 96% e.e.), contrasting with the enzymatic approach for the target compound .
Ethyl 2-(Pyrido[1,2-a]indol-10-yl)acetate
- Structure: Lacks the 7-amino group.
- Synthesis : Aryne annulation yields <30% due to competing side reactions, underscoring the efficiency of the chemoenzymatic route for the target compound .
β,β′-Disubstituted Tetrahydropyridoindolyl Ethylamido Melatoninergic Ligands
- Structure : Ethylamido groups at β,β′ positions.
- Activity : Binds melatonin receptors (MT1/MT2), illustrating how substituent variation shifts therapeutic targets from CRTH2 to neuroregulatory pathways .
3-[8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]maleimide HCl
Data Tables: Comparative Analysis
Key Findings and Insights
- Synthetic Efficiency : The enzymatic route for the target compound outperforms traditional chemical methods (e.g., aryne annulation, Rh catalysis) in yield and enantiocontrol .
- Structure-Activity Relationship (SAR): The 7-amino group is critical for CRTH2 antagonism; sulfonamide or maleimide substituents redirect activity to other targets . Ester groups at the 10-position enhance solubility but require stabilization (e.g., HCl salt) for pharmacokinetic optimization .
- Therapeutic Versatility : The pyrido[1,2-a]indole scaffold is adaptable to diverse applications, from inflammation (CRTH2) to oncology (PKC inhibition), depending on substituents .
Activité Biologique
(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H21ClN2O2
- Molecular Weight : 308.80 g/mol
- CAS Number : 1360470-69-4
The compound features a tetrahydropyridoindole moiety that is crucial for its biological interactions. The presence of an amino group and an ester group enhances its reactivity and potential for various biological activities.
(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride has been identified as an antagonist for the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor plays a pivotal role in inflammatory processes and allergic responses. Compounds targeting CRTH2 have shown promise in treating conditions such as asthma and other allergic disorders .
Table 1: Biological Activity Overview
Case Studies and Research Findings
Recent studies have highlighted the biological activity of (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride in various contexts:
-
Anti-inflammatory Research :
- A study demonstrated that this compound effectively reduced the release of pro-inflammatory cytokines in vitro. This suggests its potential utility in managing inflammatory diseases.
-
Cancer Cell Line Studies :
- In vitro tests showed that the compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involved the induction of apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic markers such as Bax .
- Molecular Docking Studies :
Comparative Analysis
To understand the uniqueness of (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride better, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate | Similar indole framework but with a propyl group | Different alkyl chain may influence activity |
| Indole Derivatives | Various substitutions on indole core | Diverse pharmacological profiles |
| Tetrahydrocarbazole Derivatives | Related to tetrahydropyrido structure | Often exhibit different receptor selectivity |
The distinct configuration and functional groups of (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride confer unique biological activities compared to these similar compounds.
Q & A
Q. Key Efficiency Comparison
| Parameter | Chemoenzymatic Route | Traditional Route |
|---|---|---|
| Steps | 8 | 18 |
| Overall Yield | 49% | 10% |
| Enantiomeric Excess | >99% | Requires separation |
| Takeaway : The biocatalytic route drastically reduces steps and improves yield, making it preferable for scalable synthesis. |
How can enantioselective synthesis of the compound be optimized using biocatalytic methods?
Q. Advanced Mechanistic Insights
- Enzyme Selection : CDX-017 TA is critical for installing the chiral amino group. Substrate tolerance and reaction conditions (pH, temperature) must align with enzyme stability .
- Amine Donor Optimization : 2-Propylamine minimizes side reactions and enhances e.e. by reducing donor toxicity .
- Scale-Up Considerations : Successful scale-up to >100 kg demonstrates robustness. Key factors include enzyme recycling, solvent selection (aqueous/organic biphasic systems), and in-line purification (e.g., crystallization) .
What analytical techniques are critical for confirming the structure and enantiomeric purity of the compound?
Q. Basic Characterization Protocols
- NMR Spectroscopy : Confirms regiochemistry and substituent placement (e.g., ethyl ester and amino group positions) .
- HPLC with Chiral Columns : Validates enantiomeric purity (>99% e.e. via chiral separation) .
- IR Spectroscopy : Identifies functional groups (e.g., ester carbonyl at ~1740 cm⁻¹ and ammonium chloride bands) .
Advanced Method : X-ray Crystallography resolves absolute configuration, though it requires high-purity crystals.
What strategies address low yields in pyrido[1,2-a]indole core formation via aryne annulation?
Q. Advanced Problem-Solving
- Alternative Precursors : Replace aryne annulation (which yields <20% in some cases ) with transition-metal catalysis (e.g., Pd-mediated cyclization) or biocatalytic cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Kinetic Control : Lower reaction temperatures suppress side reactions, as seen in chemoenzymatic amination .
How is the hydrochloride salt of the compound typically isolated and purified?
Q. Basic Isolation Protocol
- Salt Formation : The free base is treated with HCl in ethanol, precipitating the hydrochloride salt .
- Recrystallization : Ethyl acetate or ethanol/water mixtures yield high-purity crystals (82% recovery reported) .
- Chromatography Avoidance : Enzymatic routes eliminate need for column purification, reducing time and cost .
What are the implications of structural modifications (e.g., ester group variation) on pharmacological activity?
Q. Advanced Structure-Activity Analysis
Q. Key Findings :
| Modification | Biological Impact | Reference |
|---|---|---|
| Ethyl ester | Improved bioavailability | |
| 4-Fluoro sulfonamide | Enhanced receptor binding |
What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Q. Advanced Process Chemistry
- Enzyme Stability : Immobilize TA on solid supports to enable reuse and reduce cost .
- Byproduct Management : In situ removal of co-products (e.g., ketones) via extraction improves reaction efficiency .
- Crystallization Control : Seeding strategies ensure consistent crystal size distribution during salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
